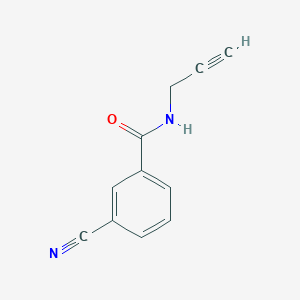

3-cyano-N-(prop-2-yn-1-yl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Modern Organic and Medicinal Chemistry

Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. iris-biotech.de This term highlights their recurring presence in a multitude of biologically active compounds and approved drugs. The benzamide framework provides a rigid and planar structure that can effectively interact with biological targets such as enzymes and receptors through various non-covalent interactions, including hydrogen bonding and π-π stacking. iris-biotech.de

The versatility of the benzamide scaffold allows for the introduction of various substituents at different positions on the aromatic ring and the amide nitrogen, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of benzamide-containing drugs with a wide array of therapeutic applications, including anti-cancer, anti-inflammatory, antimicrobial, and antipsychotic agents. nih.gov For instance, some N-substituted benzamides have been investigated as potent histone deacetylase (HDAC) inhibitors, a class of enzymes implicated in cancer development. nih.gov

Strategic Importance of Terminal Alkyne Functionalities in Chemical Synthesis and Molecular Design

The terminal alkyne group (a carbon-carbon triple bond at the end of a carbon chain) is a highly valuable functional group in modern organic synthesis. nih.gov Its strategic importance stems from several key features:

Reactivity: The π-bonds of the alkyne are susceptible to a wide range of chemical transformations, including addition reactions, cycloadditions, and metal-catalyzed couplings. nih.gov

Acidity of the Terminal Proton: The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is relatively acidic, allowing for its removal by a strong base to form a potent nucleophile known as an acetylide ion. This enables the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

"Click" Chemistry: Terminal alkynes are key participants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govmdpi.comnih.gov This highly efficient and specific reaction allows for the facile linking of molecular fragments, which is widely used in drug discovery, materials science, and bioconjugation. nih.govmdpi.comnih.gov

Bioorthogonal Reactivity: While traditionally considered bioorthogonal (not interfering with biological processes), recent studies have shown that propargyl amides can act as irreversible inhibitors of certain cysteine proteases, highlighting their potential for targeted covalent inhibition in a biological context. researchgate.netnih.gov

Historical Development and Emerging Trends in N-Propargylbenzamide Derivatives

The synthesis and study of N-propargylbenzamide derivatives have gained traction in recent years, driven by the desire to combine the favorable properties of the benzamide scaffold with the synthetic versatility of the propargyl group. Early research often focused on the synthesis of these compounds as intermediates for more complex molecules.

More recently, research has begun to explore the intrinsic biological activities of N-propargylbenzamides. For example, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed and synthesized as potential inhibitors of microRNA-21, an oncogenic microRNA implicated in cancer. This highlights a trend towards designing N-propargylbenzamides as targeted therapeutic agents.

Another emerging trend is the use of N-propargylbenzamides in materials science. The propargyl group allows for the polymerization of these monomers to create novel polymers with potentially interesting properties, such as stereoregularity and responsiveness to external stimuli. acs.org

Overview of Research Domains and Prospective Avenues for 3-cyano-N-(prop-2-yn-1-yl)benzamide

While direct and extensive research on this compound is still in its early stages, its structural features suggest several promising areas for future investigation:

Medicinal Chemistry: Given the established role of benzamides as anticancer agents and the potential for the propargyl group to act as an enzyme inhibitor, this compound is a prime candidate for screening against various cancer cell lines and enzymatic targets. The 3-cyano group can modulate the electronic properties of the benzamide ring and may contribute to specific interactions with biological targets. Research into its potential as an inhibitor of enzymes like histone deacetylases or cysteine proteases is a logical next step. nih.govnih.gov

Chemical Biology: The terminal alkyne functionality makes this compound an ideal tool for chemical biology studies. It can be used as a probe to identify and study the interactions of benzamide-based molecules within a cellular context through "click" chemistry-based approaches such as activity-based protein profiling (ABPP). nih.govnih.gov

Materials Science: Similar to other N-propargylbenzamides, this compound could serve as a monomer for the synthesis of novel functional polymers. The presence of the cyano group could influence the polymer's electronic properties, solubility, and potential for post-polymerization modification. acs.org

Synthetic Chemistry: The compound itself can serve as a versatile building block for the synthesis of more complex heterocyclic structures and other novel organic molecules, leveraging the reactivity of both the cyano and alkyne groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-prop-2-ynylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h1,3-5,7H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJFRQSACYZLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Methodologies and Optimization Strategies for 3 Cyano N Prop 2 Yn 1 Yl Benzamide**

Classical Amide Bond Formation Approaches

Traditional methods for forming amide bonds are well-established and widely used in organic synthesis. These typically involve the activation of the carboxylic acid group of 3-cyanobenzoic acid to facilitate the nucleophilic attack by the amino group of propargylamine (B41283).

The direct reaction between 3-cyanobenzoic acid and propargylamine is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Therefore, activating the carboxylic acid is essential. This can be achieved through various coupling reagents or by converting the acid into a more reactive derivative like an acid chloride.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are standard reagents for promoting amide bond formation. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct, reducing the yield.

Table 1: Representative Conditions for Carbodiimide-Mediated Synthesis

| Coupling Reagent | Additive | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| EDC | HOBt | DIPEA | DMF or DCM | Good to Excellent |

| DCC | HOBt | TEA | DCM | Good |

For more difficult amide couplings, which may be hindered by electronic or steric factors, more potent activating agents are required. Phosphonium salts, like (Benzotriazol-1-yl-oxy-tripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and uronium/guanidinium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), are highly effective. catalyticamidation.infogoogle.com

These reagents react with the carboxylic acid to form activated esters that are highly reactive towards amines. HATU, for instance, is particularly effective due to the participation of its azabenzotriazole moiety. uniwa.gr Third-generation uronium reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxo-ethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) have been developed to offer higher solubility, stability, and a safer profile compared to benzotriazole-based reagents. luxembourg-bio.comresearchgate.net These powerful reagents can often drive reactions to completion where simpler carbodiimide (B86325) systems fail. uniwa.gr

Table 2: Application of Advanced Coupling Reagents

| Reagent Type | Example Reagent | Key Advantage | Typical Solvent |

|---|---|---|---|

| Phosphonium | PyBOP | High reactivity, avoids carcinogenic HMPA byproduct | DMF, NMP |

| Uronium/Guanidinium | HATU | Very high efficiency, especially for difficult couplings | DMF, NMP |

| Uronium (3rd Gen) | COMU | High reactivity, improved safety and solubility | DMF |

A highly reliable and classical method for amide synthesis is the conversion of the carboxylic acid to a more reactive derivative. Treating 3-cyanobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride yields 3-cyanobenzoyl chloride. catalyticamidation.info This acid chloride is a potent electrophile that reacts readily with propargylamine to form the target amide. researchgate.net

This reaction, often performed under Schotten-Baumann conditions, typically involves an inert solvent like dichloromethane (B109758) (DCM) and an aqueous base (e.g., NaOH) or an organic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct. This method is robust and generally provides high yields, though it is less "green" due to the use of hazardous chlorinating agents. researchgate.net Symmetrical or mixed anhydrides of 3-cyanobenzoic acid can also be used as activated intermediates.

Table 3: Synthesis via 3-Cyanobenzoyl Chloride

| Chlorinating Agent | Base | Solvent | Key Feature |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Pyridine or Triethylamine | DCM or Toluene | High reactivity, generates HCl |

| Oxalyl Chloride | Triethylamine | DCM | Milder conditions, gaseous byproducts |

Convergent synthesis involves preparing key fragments of the target molecule separately before combining them in the final steps. For 3-cyano-N-(prop-2-yn-1-yl)benzamide, this could involve the synthesis of an activated ester of 3-cyanobenzoic acid as a stable, isolable intermediate. For example, methyl 3-cyanobenzoate can be synthesized and then subjected to aminolysis with propargylamine. google.com This reaction is often facilitated by the addition of a base or catalyst and may require heating. This approach allows for the purification of intermediates, potentially leading to a cleaner final reaction and a purer product. google.com

Coupling Reactions of 3-Cyanobenzoic Acid Derivatives with Propargylamine

Innovative and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for amide bond formation that minimize waste and avoid hazardous reagents. mdpi.com

Table 4: Green Synthetic Approaches

| Method | Catalyst/Solvent | Key Principle | Byproduct |

|---|---|---|---|

| Catalytic Amidation | Boric Acid | In situ activation, catalytic cycle | Water |

| Solvent Replacement | Cyrene™ | Use of a renewable, biodegradable solvent | Dependent on coupling method |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netmdpi.com The application of microwave irradiation to the amidation of 3-cyanobenzoic acid with propargylamine can significantly enhance reaction efficiency. The principle lies in the efficient heating of polar molecules by microwave energy, leading to a rapid increase in temperature and reaction rate. researchgate.net

For the synthesis of N-propargyl derivatives, microwave-assisted methods have been shown to be particularly effective, often in solvent-free conditions or with a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF). nih.govnih.gov In a typical setup, 3-cyanobenzoic acid, propargylamine, and a suitable coupling agent or catalyst are subjected to microwave irradiation for a short period. The direct coupling of carboxylic acids and amines under microwave irradiation, sometimes with a catalyst, has been reported to give amides in good yields. researchgate.net

Table 1: Hypothetical Microwave-Assisted Synthesis of this compound

| Entry | Coupling Agent | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | HATU/DIPEA | DMF | 100 | 15 | >90 |

| 2 | DCC/HOBt | Acetonitrile (B52724) | 120 | 20 | 85-90 |

| 3 | Boric Acid | None | 150 | 10 | 75-85 |

This table presents hypothetical data based on general literature for microwave-assisted amide synthesis and requires experimental verification for this specific compound.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. nih.govorganic-chemistry.org The amidation of carboxylic acids with amines can be efficiently carried out by ball milling, where the reactants are ground together, sometimes with a catalytic amount of a coupling agent or a base. nih.govorganic-chemistry.org This technique can lead to high yields in short reaction times without the need for bulk solvents, thus minimizing waste. nih.govorganic-chemistry.org

For the synthesis of amides, mechanochemical methods have been developed using various coupling reagents like EDC or uronium-based reagents, often with a solid base like potassium phosphate. nih.govchemrxiv.org The direct amidation of esters by ball milling has also been reported as an effective, solvent-free procedure. nih.gov

Catalyst-Free and Solvent-Minimizing Conditions

The development of catalyst-free and solvent-free or solvent-minimizing synthetic methods is a key goal of green chemistry. For the synthesis of amides, direct thermal condensation of carboxylic acids and amines can be achieved at high temperatures, though this can sometimes lead to side products. semanticscholar.org A more recent approach involves the use of dehydrating coupling agents under solvent-free conditions. rsc.orgnih.gov

One reported green method for amide synthesis involves the trituration of a carboxylic acid with urea (B33335) in the presence of boric acid as a catalyst, followed by direct heating. researchgate.netsemanticscholar.org This solvent-free method has been shown to produce various amides in good yields. researchgate.netsemanticscholar.org The reaction proceeds by mixing and grinding the reactants, which lowers the melting point of the mixture, followed by heating to drive the reaction to completion. semanticscholar.org

Transition Metal-Catalyzed Amidation Processes

Transition metal catalysis offers a powerful and versatile approach to amide bond formation, often proceeding under mild conditions with high efficiency and selectivity. researchgate.netibs.re.kr Palladium-catalyzed aminocarbonylation of aryl halides is a well-established method for synthesizing benzamides. researchgate.net In the context of this compound, this could involve the coupling of a 3-cyanohalobenzene with carbon monoxide and propargylamine in the presence of a palladium catalyst. researchgate.net

More direct methods involve the transition-metal-catalyzed coupling of carboxylic acids or their derivatives with amines. ibs.re.krdntb.gov.ua While direct C-H amination is an emerging field, the use of coupling agents activated by transition metals is more common. ibs.re.kr For instance, copper-catalyzed coupling of imines with alkynes and acid chlorides has been used to prepare propargylamides. organic-chemistry.org

Scalable Synthesis and Process Chemistry Considerations for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. researchgate.net Key considerations include the cost and availability of starting materials (3-cyanobenzoic acid and propargylamine), the choice of coupling agent and solvent, reaction safety, and the ease of product isolation and purification. researchgate.net

For large-scale amidation, the selection of coupling reagents is critical, with factors like atom economy, cost, and safety being paramount. researchgate.net While highly effective, some coupling reagents generate significant waste. Continuous flow chemistry is an emerging technology that can offer advantages in scalability, safety, and process control for amide bond formation. google.com A continuous process can allow for better temperature control, reduced reaction volumes, and simplified workup procedures. google.com

Purification and Isolation Procedures for High Purity Product

Obtaining high-purity this compound is crucial for its intended applications. The primary methods for purification include crystallization and chromatography.

Crystallization is a common and effective technique for purifying solid amides. nih.gov The choice of solvent is critical and is often determined empirically. Solvents in which the amide has high solubility at elevated temperatures and low solubility at room temperature are ideal. For benzamide (B126) derivatives, solvents like ethanol, acetone, acetonitrile, or mixtures thereof are often employed. nih.gov In some cases, a simple aqueous workup followed by precipitation can yield a product of sufficient purity. hud.ac.uk

Column chromatography is another powerful purification technique, particularly when crystallization is not effective or when dealing with complex reaction mixtures. mdpi.com Silica (B1680970) gel is a common stationary phase, and the eluent is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). mdpi.com The polarity of the eluent is adjusted to achieve optimal separation of the desired product from impurities.

For N-substituted benzamides, purification often involves dissolving the crude product in a suitable solvent like ethyl acetate, washing with aqueous solutions to remove salts and water-soluble impurities, drying the organic layer, and then concentrating it before final purification by crystallization or chromatography. mdpi.com

**elucidation of Chemical Reactivity and Mechanistic Pathways for 3 Cyano N Prop 2 Yn 1 Yl Benzamide**

Alkyne-Centered Transformations

The terminal alkyne moiety is characterized by its high electron density and the acidity of its terminal proton, rendering it susceptible to a range of chemical transformations. These include cycloadditions, cross-coupling reactions, and electrophilic or nucleophilic additions.

The most prominent reaction involving terminal alkynes such as the one in 3-cyano-N-(prop-2-yn-1-yl)benzamide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is the cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, valued for its high efficiency, mild reaction conditions, and high yields. beilstein-journals.orgacs.org The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org The terminal alkyne of this compound makes it an ideal substrate for this powerful ligation chemistry, allowing for its conjugation to a wide variety of molecules bearing an azide group.

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide typically requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. A key advantage of the copper(I)-catalyzed version is its remarkable regioselectivity. The proposed mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. This intermediate then reacts with the azide, guided by coordination to the copper center, leading specifically to the formation of the 1,4-disubstituted triazole product. The reaction is generally considered stereospecific, but diastereoselectivity becomes relevant only when a pre-existing stereocenter is located on the azide reaction partner. For the achiral this compound, the focus remains on the high regioselectivity of the triazole ring formation.

The efficiency and rate of the CuAAC reaction are significantly influenced by the choice of the copper source and the coordinating ligand. While simple copper(I) salts like CuI or CuBr can be used, they are prone to disproportionation and oxidation. acs.org More commonly, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.

The addition of a stabilizing ligand is crucial to protect the Cu(I) oxidation state and accelerate the reaction. nih.gov Various ligands have been developed to enhance catalytic activity. Tris(triazolylmethyl)amine (TBTA) and its derivatives are widely used ligands that stabilize the Cu(I) ion and facilitate the catalytic cycle. nih.govnih.gov Research has shown that ligands with different electronic and steric properties can fine-tune the catalyst's performance. For instance, benzimidazole-based ligands have been reported as superior for accelerating the reaction, especially under low catalyst loading conditions. nih.gov The choice of solvent also plays a role, with coordinating solvents sometimes inhibiting the reaction by competing for coordination sites on the copper atom, while aqueous media or sustainable solvents like glycerol (B35011) have also been successfully employed. nih.govmdpi.com

Table 1: Common Catalyst and Ligand Systems for CuAAC Reactions

| Copper Source | Reducing Agent (if needed) | Ligand | Common Solvents | General Observations |

| CuI, CuBr | None | None / TBTA | t-BuOH/H₂O, THF, CH₂Cl₂ | Standard, effective systems. Ligands prevent catalyst degradation. |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA, various amines | H₂O, DMSO, t-BuOH/H₂O | The most common "click" condition; works well in aqueous systems. nih.gov |

| Cu(OAc)₂ | None | Pyridine-based ligands | Various organic solvents | Can be highly efficient; in situ generated species may play a role. nih.gov |

| Copper Powder | None | NHC-based ligands | Neat, Toluene | Allows for very low catalyst loading under inert conditions. researchgate.net |

This table presents generalized systems for CuAAC with terminal alkynes. The optimal system for this compound would require empirical determination.

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. It typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI), in the presence of a base such as an amine (e.g., triethylamine, diisopropylamine).

The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex that has been formed via oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide. Reductive elimination from the resulting palladium(II) intermediate yields the coupled product and regenerates the palladium(0) catalyst. This methodology provides a direct route to synthesize arylalkynes and conjugated enynes from this compound, further extending its utility as a synthetic intermediate. Other palladium-catalyzed reactions, such as the Hiyama coupling, have also been developed for related substrates. nih.gov

Table 2: Representative Sonogashira Coupling of a Terminal Alkyne

| Component | Example | Role |

| Alkyne Substrate | This compound | Nucleophilic coupling partner |

| Coupling Partner | Iodobenzene, Bromobenzene | Electrophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates acetylide formation |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX by-product, solvent |

| Solvent | THF, DMF, Acetonitrile (B52724) | Reaction medium |

This table outlines the general components for a Sonogashira reaction. Specific conditions would need to be optimized.

Beyond the CuAAC reaction, the alkyne moiety in this compound can participate as a 2π-electron component (a dipolarophile) in other thermal or metal-catalyzed [3+2] cycloaddition reactions. For instance, it can react with various 1,3-dipoles such as nitrile oxides (generated in situ from oximes) to form isoxazoles, or with azomethine ylides to yield pyrroline (B1223166) derivatives. nih.gov These reactions provide access to a diverse range of five-membered heterocyclic structures.

The electron-rich triple bond of this compound is susceptible to electrophilic addition reactions. libretexts.org Similar to alkenes, alkynes react with electrophiles, though often at a slower rate.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond typically follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted internal carbon. This initially produces a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed.

Hydration: In the presence of an acid catalyst, typically with a mercury(II) salt (e.g., HgSO₄), water can add across the triple bond. This also follows Markovnikov regioselectivity to produce an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone.

Halogenation: The addition of halogens like Br₂ or Cl₂ results in the formation of a dihaloalkene. The stereochemistry of the addition can be either anti or syn depending on the conditions. Further addition can lead to a tetrahaloalkane.

Nucleophilic additions to unactivated alkynes are less common and generally require very strong nucleophiles. However, they can be facilitated by transition metal catalysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Related Click Chemistry [3, 17]

Amide Linkage Transformations

The secondary amide group provides another site for chemical modification, including reactions at the nitrogen atom and using the amide as a directing group for aromatic substitution.

The hydrogen atom on the amide nitrogen is acidic enough to be removed by a suitable base, allowing for subsequent N-alkylation or N-acylation.

Detailed Research Findings: N-Alkylation: The N-alkylation of amides can be achieved using an alkyl halide in the presence of a strong base. More modern and efficient methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" strategy. researchgate.netnih.gov These reactions are typically catalyzed by transition metal complexes, such as those of palladium or cobalt. researchgate.netnih.govresearchgate.net The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, followed by condensation with the amide to form an N-acyl imine (or enamine) intermediate. This intermediate is then reduced by the metal hydride species that was generated in the initial oxidation step, yielding the N-alkylated amide and regenerating the catalyst. nih.gov

N-Acylation: N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. nih.govresearchgate.net A milder and often more efficient method involves the use of N-acylbenzotriazoles. semanticscholar.org These reagents are stable, easy to handle, and react with the sodium salt of the amide (formed by deprotonation with a base like NaH) to give the corresponding N-acylamide, also known as an imide, in high yield. semanticscholar.org

| Transformation | Reagents | General Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alcohol (R'-OH), Pd or Co catalyst, Base (e.g., Cs₂CO₃, KOH) | Toluene, 110-130 °C | Tertiary Amide |

| N-Acylation | N-Acylbenzotriazole (R'-COBt), NaH | Anhydrous THF or DMF | Imide |

The amide group is a powerful directed metalation group (DMG). wikipedia.org It can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation of the aromatic ring exclusively to the ortho position (C2). wikipedia.orguwindsor.ca

Detailed Research Findings: In the process of Directed ortho-Metalation (DoM), the heteroatom of the DMG (in this case, the oxygen of the amide carbonyl) acts as a Lewis base, coordinating to the lithium cation of the organolithium reagent. wikipedia.org This brings the basic alkyl group into close proximity with the C2 proton, facilitating its abstraction and forming a stabilized ortho-lithiated species. wikipedia.orgtcnj.edu This aryllithium intermediate is a potent nucleophile and can be trapped by a wide variety of electrophiles (E+), allowing for the regioselective introduction of a substituent at the C2 position.

For this compound, this strategy would yield 2-substituted-3-cyano-N-(prop-2-yn-1-yl)benzamides. The choice between secondary and tertiary amides can sometimes influence the regioselectivity of metalation when other substituents are present. tcnj.edu However, with the cyano group at C3 and no other substituents at C2 or C6, metalation is strongly directed to the C2 position. This method provides a powerful tool for creating highly substituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution, which would be directed by the meta-directing cyano group and the ortho,para-directing amide. uwindsor.ca

Cascade and Multi-Component Reactions Utilizing this compound

The unique structural architecture of this compound, featuring a terminal alkyne, an amide linkage, and an electron-withdrawing cyano group on the aromatic ring, positions it as a versatile substrate for cascade and multi-component reactions. These complex transformations allow for the rapid construction of diverse heterocyclic scaffolds from simple starting materials in a single synthetic operation, embodying the principles of atom and step economy. While specific studies focusing exclusively on this compound are not extensively documented, a detailed examination of related systems provides significant insight into its potential reactivity in these sophisticated chemical processes.

One of the most promising avenues for the application of this compound in cascade reactions is through transition metal-catalyzed C-H activation and annulation. Specifically, rhodium(III)-catalyzed oxidative cycloaddition of benzamides with alkynes has emerged as a powerful tool for the synthesis of isoquinolone derivatives. In a typical reaction, the amide nitrogen directs the ortho C-H activation of the benzoyl group, leading to the formation of a rhodacycle intermediate. This intermediate then undergoes insertion of an alkyne, followed by reductive elimination to furnish the isoquinolone product. The presence of the electron-withdrawing cyano group at the 3-position of the benzamide (B126) in this compound is anticipated to influence the electronic properties of the aromatic ring, which could affect the C-H activation step. However, studies on various substituted benzamides have shown that the reaction is tolerant of a wide range of functional groups, including those with electron-deficient characteristics. nih.gov

Another pertinent cascade reaction involves vinyl radical ipso-cyclization. Research on N-propargyl benzamides has demonstrated a synthetic route to α,β-unsaturated-β-aryl-γ-lactams. nih.gov This process is initiated by the generation of a vinyl radical from the N-propargyl group, which can then undergo an intramolecular ipso-cyclization onto the benzoyl ring. Subsequent fragmentation and cyclization steps lead to the formation of the lactam product. The substitution pattern on the aromatic ring can influence the efficiency and outcome of this radical cascade.

Multi-component reactions (MCRs) represent another significant area where this compound could serve as a key building block. The A³ coupling reaction, a three-component condensation of an aldehyde, an amine, and a terminal alkyne, is a well-established method for the synthesis of propargylamines. nih.govnih.gov While this compound already contains a propargylamine-like moiety, its terminal alkyne functionality remains available for participation in other MCRs. For instance, it could potentially react with other components in novel MCRs to generate complex molecular architectures.

The following tables summarize the potential cascade and multi-component reactions involving substrates structurally related to this compound, offering a predictive framework for its reactivity.

Table 1: Potential Rhodium-Catalyzed Oxidative Annulation

| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Product Type | Ref. |

| Benzamide | Alkyne | [Rh(III)] | Cu(II) | Isoquinolone | nih.gov |

| This compound | (internal) | [Rh(III)] | Cu(II) | Substituted Isoquinolone | Predicted |

Table 2: Potential Vinyl Radical Ipso-Cyclization Cascade

| Reactant | Initiator | Key Steps | Product Type | Ref. |

| N-propargyl benzamide | Radical Initiator (e.g., AIBN) | Vinyl radical formation, ipso-cyclization, fragmentation, cyclization | α,β-unsaturated-β-aryl-γ-lactam | nih.gov |

| This compound | Radical Initiator | Vinyl radical formation, ipso-cyclization, fragmentation, cyclization | Substituted α,β-unsaturated-β-aryl-γ-lactam | Predicted |

Table 3: Potential Multi-Component Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |

| A³ Coupling | Aldehyde | Amine | Terminal Alkyne | Cu or other metals | Propargylamine (B41283) | nih.govnih.gov |

| Novel MCR | This compound | Component A | Component B | Various | Complex Heterocycle | Hypothetical |

**advanced Analytical Characterization and Quantification Methodologies for 3 Cyano N Prop 2 Yn 1 Yl Benzamide**

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of 3-cyano-N-(prop-2-yn-1-yl)benzamide. This technique provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. The monoisotopic mass of this compound is 184.06366 Da. uni.lu

HRMS also offers insights into the fragmentation patterns of the molecule, which can be used to confirm its structure. By analyzing the mass-to-charge ratio (m/z) of the fragments, it is possible to deduce the connectivity of the atoms within the molecule. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.07094 | 156.2 |

| [M+Na]⁺ | 207.05288 | 165.7 |

| [M-H]⁻ | 183.05638 | 158.8 |

| [M+NH₄]⁺ | 202.09748 | 168.7 |

| [M+K]⁺ | 223.02682 | 161.4 |

| [M+H-H₂O]⁺ | 167.06092 | 141.3 |

| [M+HCOO]⁻ | 229.06186 | 167.7 |

| Data sourced from PubChemLite uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of this compound. nih.gov

¹H NMR: Proton NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For the propargyl group (-CH₂-C≡CH), the acetylenic proton typically appears as a singlet around 2.5 ppm, while the methylene (B1212753) protons (CH₂) are observed around 4.8 ppm, often showing coupling to the acetylenic proton. researchgate.net The protons on the benzamide (B126) ring will exhibit signals in the aromatic region, with their specific chemical shifts and splitting patterns determined by the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The carbon atoms of the propargyl group are expected to resonate in the upfield region (around 60-80 ppm). researchgate.net The carbonyl carbon of the amide and the cyano carbon will have distinct chemical shifts further downfield.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar bonds. The nitrile group (-C≡N) exhibits a strong, sharp absorption band in the region of 2200-2300 cm⁻¹. spectroscopyonline.com The carbon-carbon triple bond of the alkyne group also absorbs in a similar region, around 2100 cm⁻¹, but is typically weaker. libretexts.org Other key vibrational modes include the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-H stretches from the aromatic ring and the propargyl group. libretexts.orgnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group also gives a distinct signal in the Raman spectrum, with its position being sensitive to the local environment. researchgate.net This technique can be particularly advantageous for studying the molecule in different states or environments.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. nih.govrsc.org The data obtained allows for the determination of bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecule's structure and conformation in the crystalline form.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound and for its quantitative analysis. A common approach involves using a reverse-phase (RP) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com Detection can be achieved using various methods, including UV-Vis spectroscopy, which is suitable due to the presence of the aromatic ring, and mass spectrometry (LC-MS) for enhanced selectivity and sensitivity.

Gas Chromatography (GC) for Volatile Component Analysis

While HPLC is generally more suitable for a compound like this compound due to its polarity and molecular weight, Gas Chromatography (GC) could potentially be used for the analysis of any volatile impurities that may be present from the synthesis process. The compound itself may require derivatization to increase its volatility for GC analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely adopted analytical technique in synthetic organic chemistry, valued for its simplicity, speed, low cost, and high sensitivity. libretexts.org It is an indispensable tool for qualitatively monitoring the progress of a chemical reaction by observing the consumption of starting materials and the concurrent formation of the product. researchgate.net In the context of the synthesis of this compound, TLC provides a rapid and efficient means to track the conversion of the reactants, typically 3-cyanobenzoyl chloride and propargylamine (B41283), into the desired amide product.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase, which is a thin layer of adsorbent material (commonly silica (B1680970) gel) coated on a plate, and a liquid mobile phase, which is a solvent or mixture of solvents that moves up the plate via capillary action. libretexts.org Compounds with a stronger affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds that are more soluble in the mobile phase will travel further, yielding a higher Rf value. libretexts.org

For monitoring the amidation reaction to form this compound, a standard silica gel plate (Silica Gel 60 F254) is typically employed as the stationary phase. The selection of an appropriate mobile phase is critical for achieving clear separation of the spots corresponding to the starting materials and the product. An exemplary solvent system for this analysis would be a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent such as hexane (B92381). A common mobile phase composition for similar benzamide syntheses is a 3:7 to 1:1 mixture of ethyl acetate and hexane.

The progress of the reaction can be visualized by spotting a small aliquot of the reaction mixture onto the TLC plate at various time intervals. The spots are then visualized, typically under UV light (at 254 nm) where the aromatic rings of the starting material and product will appear as dark spots. The consumption of the starting materials and the appearance of the product spot, each with a distinct Rf value, can be clearly observed.

The following data table outlines a representative TLC analysis for monitoring the synthesis of this compound.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Structure | Expected Rf Value* | TLC Spot Characteristics |

|---|---|---|---|

| 3-cyanobenzoyl chloride (Starting Material) |  |

~0.75 | Spot diminishes over time |

| Propargylamine (Starting Material) |  |

~0.15 | Spot diminishes over time; may require staining for visualization as it lacks a strong UV chromophore |

| This compound (Product) | benzamide.png) |

~0.40 | Spot appears and intensifies over time |

Note: Rf values are illustrative and can vary based on the exact mobile phase composition, temperature, and plate condition. The stationary phase is silica gel, and the mobile phase is a 1:1 mixture of ethyl acetate and hexane.

By co-spotting the reaction mixture with authentic samples of the starting materials, the identity of the spots can be confirmed. libretexts.org The reaction is generally considered complete when the spot corresponding to the limiting reactant (in this case, likely the 3-cyanobenzoyl chloride) is no longer visible on the TLC plate. This qualitative assessment provides crucial information for the chemist to decide when to terminate the reaction and proceed with the work-up and purification steps.

**theoretical and Computational Investigations on 3 Cyano N Prop 2 Yn 1 Yl Benzamide and Its Analogs**

Quantum Chemical Studies (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying benzamide (B126) derivatives. These calculations can determine optimized geometries, electronic distributions, and spectroscopic properties, providing a foundational understanding of the molecule's character.

For instance, studies on N-substituted benzamide derivatives show that the introduction of different groups at the nitrogen site can lead to significant twisting of the optimized structure. The geometry of the core benzamide unit, which tends to be planar, is altered by the steric and electronic effects of substituents like the propargyl group in 3-cyano-N-(prop-2-yn-1-yl)benzamide.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are fundamental predictors of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of benzamide derivatives, FMO analysis reveals how substituents modulate electronic properties. The introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. For this compound, the cyano group acts as an electron-withdrawing group on the benzene (B151609) ring, while the propargyl amide portion also influences the electronic landscape. DFT calculations on related benzamides using the B3LYP functional show that substitutions on the amide nitrogen significantly alter the HOMO-LUMO energy gap. For example, replacing a hydrogen with larger alkyl or aryl groups can change the distribution pattern of the HOMO and LUMO orbitals and reduce the energy gap, suggesting increased reactivity. The colorimetric sensing behavior of some N-substituted benzamides has been directly linked to intramolecular charge transfer (ICT) mechanisms, which are elucidated through FMO analysis via DFT calculations.

**applications of 3 Cyano N Prop 2 Yn 1 Yl Benzamide in Organic Synthesis and Materials Science**

Strategic Building Block for the Construction of Complex Organic Architectures

The intrinsic functionalities of 3-cyano-N-(prop-2-yn-1-yl)benzamide make it an exemplary precursor for synthesizing a wide array of intricate organic molecules. The terminal alkyne and the cyano group, in particular, serve as reactive handles for cyclization and cycloaddition reactions, enabling the efficient assembly of heterocyclic systems.

The N-(prop-2-yn-1-yl)amide, or N-propargylamide, substructure is a well-established precursor for the synthesis of oxazole (B20620) rings. Various methods have been developed that leverage this reactivity. For instance, the cyclization of N-propargylamides can be catalyzed by transition metals like gold, silver, and palladium to yield substituted oxazoles. researchgate.netnih.govnih.gov Research has demonstrated that these reactions can proceed through a palladium-catalyzed coupling step followed by an in-situ cyclization. nih.gov Metal-free methods have also been reported, using reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) to promote an intramolecular iodooxygenation, which ultimately leads to oxazole derivatives. rsc.org

The terminal alkyne group is a quintessential component for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.govorganic-chemistry.org By reacting this compound with an organic azide (B81097), a 1,4-disubstituted 1,2,3-triazole can be formed with high efficiency and regioselectivity, typically under copper catalysis. nih.gov The robustness and wide scope of this reaction allow for the facile linkage of the benzamide (B126) core to other molecular fragments, making it a powerful strategy for drug discovery and molecular assembly. Studies on related N-propargyl compounds have shown their effective conversion to various triazole derivatives. researchgate.net

The cyano group on the benzene (B151609) ring also offers a pathway to other heterocyclic systems. While direct synthesis of naphthooxazoles from this specific precursor is not extensively documented, the fundamental reactions of its constituent groups provide the chemical logic for such transformations.

Table 1: Heterocycle Synthesis from N-Propargylamide Precursors

| Target Heterocycle | Reaction Type | Key Reagent/Catalyst | Finding | Citation(s) |

| Oxazole | Intramolecular Cyclization | Gold (Au), Silver (Ag), Palladium (Pd) | N-propargylamides readily cyclize to form 2,5-disubstituted oxazoles. | researchgate.netnih.govnih.gov |

| Oxazole | Iodooxygenation | (Diacetoxyiodo)benzene (PIDA), LiI | A metal-free pathway to oxazolines and oxazoles via a 5-exo-dig cyclization process is effective. | rsc.org |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Organic Azides, Copper (Cu) Catalyst | The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC). | nih.govorganic-chemistry.org |

The ability to selectively transform its functional groups makes this compound a valuable intermediate in the multi-step synthesis of complex target molecules, such as natural products and pharmaceuticals. For example, a research effort to develop novel microRNA-21 inhibitors involved the synthesis of a library of related N-(prop-2-yn-1-yl)benzamide derivatives, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

The alkyne can be used for carbon-carbon bond formation (e.g., Sonogashira coupling) or conversion to other functional groups, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. Each of these transformations opens up new synthetic routes, allowing a chemist to build molecular complexity in a controlled, stepwise manner. The synthesis of various propargyl derivatives is a key strategy for creating building blocks for more complex structures. nih.govmdpi.com

Functional Monomer and Cross-linking Agent in Polymer Chemistry

In the realm of materials science, this compound serves as a promising functional monomer. Its terminal alkyne is a key feature for modern polymerization techniques, enabling the creation of advanced polymeric materials with tailored properties.

This molecule is an ideal AB-type monomer where the alkyne can react with a complementary functional group, such as an azide, in a step-growth polymerization. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to react this compound with a molecule containing two or more azide groups (a diazide) to form a linear polytriazole. This approach allows for the synthesis of polymers with a highly regular structure and incorporation of the functional benzonitrile (B105546) and amide moieties into the polymer backbone.

Another important reaction is thiol-yne photopolymerization. The terminal alkyne can react sequentially with two thiol groups under UV irradiation in the presence of a photoinitiator. rsc.orgnih.gov If this compound is mixed with a multifunctional thiol, a highly cross-linked polymer network can be formed. This method is used in applications like 3D printing and the creation of degradable biomedical materials. rsc.org

The same "click" reactivity that makes this compound a useful monomer also makes it excellent for surface modification. Surfaces such as silica (B1680970), gold, or other polymers can be functionalized with azide groups. rsc.org Subsequently, this compound can be covalently and permanently attached to the surface via the CuAAC reaction. This process, known as "grafting to," allows for precise control over the surface chemistry, introducing the specific properties of the cyano-benzamide group, such as altering polarity, hydrophobicity, or providing sites for further interaction. This principle has been demonstrated in the attachment of propargylamine (B41283) derivatives to biomolecules like biotin, showcasing its utility in bioconjugation. nih.gov

Table 2: Applications in Polymer and Materials Chemistry

| Application | Chemistry | Key Feature | Resulting Material/System | Citation(s) |

| Polymer Synthesis | Azide-Alkyne "Click" Polymerization | Terminal Alkyne | Linear Polytriazoles | nih.govrsc.org |

| Polymer Synthesis | Thiol-Yne Photopolymerization | Terminal Alkyne | Cross-linked Polymer Networks | rsc.orgnih.gov |

| Surface Grafting | Azide-Alkyne "Click" Reaction | Terminal Alkyne | Functionalized Surfaces | rsc.orgnih.gov |

Ligand Development in Catalysis and Coordination Chemistry

The structure of this compound contains multiple atoms with lone pairs of electrons—specifically the nitrogen of the nitrile group and the nitrogen and oxygen atoms of the amide group—which can act as coordination sites for metal ions. Benzonitrile itself is a known ligand in coordination chemistry, capable of binding to metal centers like ruthenium. acs.org The coordination of a nitrile to a metal can activate it towards other reactions, such as hydrolysis. conicet.gov.ar

The combination of the "hard" amide oxygen and the "softer" nitrile nitrogen makes this compound a potential chelating or bridging ligand. The specific geometry and electronic properties of the resulting metal complexes would depend on the metal ion and the coordination mode. Such complexes could find applications in homogeneous catalysis, where the ligand framework is crucial for controlling the activity and selectivity of the metal center.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. The trifunctional nature of this compound makes it a promising candidate as a linker or a functionalizing agent in MOF synthesis.

The benzamide and cyano functionalities can act as coordination sites for metal centers. For instance, benzimidazole (B57391) carboxylic acid ligands, which share structural similarities with the benzamide portion, have been successfully used to create 3D porous MOFs with Zn(II) and Cd(II) ions. rsc.orgresearchgate.net These MOFs have demonstrated selective gas sorption and luminescence properties. rsc.orgresearchgate.net Similarly, the nitrogen atom of the cyano group can coordinate with metal ions, a strategy that has been employed in the post-synthetic functionalization of MOFs. researchgate.net

The terminal alkyne group offers a reactive handle for post-synthetic modification of MOFs through "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the introduction of new functionalities into the MOF structure after its initial synthesis, tailoring its properties for specific applications like catalysis or sensing.

Table 1: Potential Coordination Modes of this compound in MOF Synthesis

| Functional Group | Potential Role in MOF | Example from Related Systems |

| Cyano Group | Coordination to metal centers | Post-synthetic functionalization of NU-1000 with cyano-ferrate(II) species. researchgate.net |

| Amide Group | Coordination via oxygen or nitrogen | Benzamide metal complexes show coordination through the nitrogen of the amide group. nih.gov |

| Alkyne Group | Post-synthetic modification via click chemistry | Alkyne-functionalized oligomers used for facile CuAAC post-functionalization. acs.org |

Catalytic Activity of Metal Complexes with Benzamide-Alkyne Ligands

The development of metal complexes for catalysis is a cornerstone of modern chemistry. Benzamide derivatives have been shown to form stable complexes with various transition metals, and these complexes can exhibit significant catalytic activity. For example, metal complexes of 2,2′-dithiobisbenzamide have been found to be effective catalysts in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. nih.gov In some cases, the catalytic efficiency of the metal complex is significantly higher than that of the free ligand. nih.gov

The presence of the propargyl (prop-2-yn-1-yl) group in this compound could influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity and selectivity. Furthermore, the alkyne moiety itself can be involved in catalytic transformations or serve as an anchor to immobilize the catalytic complex on a solid support, which facilitates catalyst recovery and reuse. The immobilization of homogeneous catalysts onto solid surfaces like graphene through non-covalent interactions of functionalized ligands is a promising strategy to bridge homogeneous and heterogeneous catalysis. researchgate.net

Table 2: Examples of Catalytic Applications of Related Metal Complexes

| Catalyst Type | Reaction | Key Findings |

| Ruthenium(II) complexes of 2,2′-dithiobisbenzamide | Oxidation of benzyl alcohol | Effective catalysis in the presence of a co-oxidant. rsc.org |

| Gold complexes with N-heterocyclic carbene (NHC) ligands | Intramolecular hydroamination of alkynes | Catalytic properties are improved when supported on reduced graphene oxide. researchgate.net |

| Palladium acetate (B1210297) | Multiple-site activation of alkynes | Catalytic reaction with N,N-dichlorobenzenesulfonamide. nih.gov |

Exploration in Smart Materials and Optoelectronic Applications

"Smart materials" are materials that respond to external stimuli such as light, temperature, or pH. The functional groups within this compound provide avenues for its incorporation into such advanced materials. The terminal alkyne is particularly valuable for polymerization reactions, such as thiol-yne photopolymerization, to create cross-linked networks. rsc.org Alkyne-functionalized polyesters have been synthesized and cross-linked to form soft, degradable elastomers with mechanical properties suitable for biomedical applications. nih.govacs.org

The benzamide component can introduce hydrogen bonding capabilities, which can influence the self-assembly and macroscopic properties of the resulting polymers. For instance, the introduction of amide and imide groups into benzoxazine (B1645224) monomers has been explored to create high-performance polybenzoxazoles with enhanced thermal stability. researchgate.net

In the realm of optoelectronics, conjugated polymers are of great interest. While this compound is not itself a conjugated polymer, it can be used as a monomer or a functional side group in the synthesis of such polymers. The cyano group is an electron-withdrawing group that can be used to tune the electronic properties of a conjugated system. The synthesis of benzodithiophene-based conjugated polymers with nucleobase side chains has shown that functional groups can direct molecular assembly and impact properties like charge carrier mobility. rsc.org The incorporation of monomers with specific functionalities, such as the cyano and alkyne groups in this compound, could lead to the development of novel materials for applications in organic electronics.

**structure Activity Relationship Sar Studies and Molecular Interactions with Biological Systems Pre Clinical, Non Human Focus **

Systematic Chemical Modifications and Their Impact on Molecular Recognition

There is currently no publicly available research detailing systematic chemical modifications of 3-cyano-N-(prop-2-yn-1-yl)benzamide and their subsequent impact on molecular recognition. SAR studies typically involve the synthesis and biological testing of a series of analogues to determine the contribution of different functional groups to the compound's activity. For instance, modifying the position of the cyano group on the phenyl ring, altering the substituent on the amide nitrogen, or replacing the propargyl group would be typical steps in such an investigation. The absence of such studies for this specific compound means that the key structural features essential for its biological activity, if any, have not been formally elucidated.

Investigation of Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids in in vitro models)

Direct investigations into the binding modes and affinities of this compound with specific biological macromolecules are not described in the available literature. Research on related benzamide (B126) derivatives suggests potential interactions with a variety of targets. For example, some benzamides are known to interact with histone deacetylases (HDACs), particularly sirtuins, while others target G-protein coupled receptors or other enzymes. However, without specific experimental data for this compound, any discussion of its binding mode would be purely speculative.

No specific in vitro enzyme inhibition kinetic data, such as IC50 or Ki values, for this compound against any enzyme target has been reported. Studies on structurally similar compounds, such as other cyanobenzamides, have shown inhibitory activity against enzymes like sirtuins. For instance, research on 3-(N-arylsulfamoyl)benzamides has detailed their inhibitory effects on SIRT2. However, the specific contribution of the N-(prop-2-yn-1-yl) moiety in combination with a 3-cyano-benzamide core to enzyme inhibition remains uncharacterized.

There is no published data from in vitro receptor binding assays for this compound. Such assays are crucial for determining the affinity (e.g., Kd, Ki) of a compound for a specific receptor. While various benzamide derivatives have been studied for their interaction with dopamine (B1211576) and serotonin (B10506) receptors, no such characterization has been made public for the compound .

Q & A

Q. What are the established synthetic routes for 3-cyano-N-(prop-2-yn-1-yl)benzamide (CDPPB), and how do reaction conditions influence yield and purity?

CDPPB is synthesized via condensation reactions between 3-cyanobenzoyl chloride and propargylamine derivatives under anhydrous conditions. Key variables include solvent choice (e.g., dichloromethane or pyridine), temperature control (room temperature vs. reflux), and catalysts (e.g., DMAP). Post-synthesis purification via liquid chromatography-mass spectrometry (LC-MS) ensures >95% purity, critical for biological assays . Variations in substituent positioning (e.g., cyano group at the meta position) require precise stoichiometric ratios to avoid byproducts .

Q. How does CDPPB modulate mGluR5 activity, and what experimental assays validate its mechanism of action?

CDPPB acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5), enhancing receptor sensitivity to glutamate. Electrophysiological assays (e.g., patch-clamp recordings in prefrontal cortical neurons) demonstrate increased spontaneous spiking rates and prevention of NMDA receptor antagonist-induced hyperexcitability . Radioligand binding assays using [³H]MPEP (a mGluR5 antagonist) confirm competitive displacement, supporting allosteric site binding .

Q. What methodological considerations are critical for designing in vivo studies with CDPPB?

In vivo studies require dose optimization (typically 10–30 mg/kg in rodents) and vehicle selection (e.g., 10% Tween-80 for solubility). Behavioral endpoints (e.g., extinction of ethanol-seeking behavior) must align with pharmacokinetic profiles, with plasma half-life determinations via LC-MS ensuring sustained target engagement . Control groups should include mGluR5 knockout models to isolate receptor-specific effects .

Q. Which analytical techniques are essential for characterizing CDPPB’s structural and physicochemical properties?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Thermodynamic stability studies (e.g., differential scanning calorimetry) ensure compound integrity under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in CDPPB’s reported efficacy across preclinical models of neurological disorders?

Discrepancies may arise from interspecies variability in mGluR5 expression (e.g., rodent vs. primate models) or divergent experimental protocols (e.g., acute vs. chronic dosing). Meta-analyses of dose-response curves and standardized behavioral paradigms (e.g., Morris water maze for cognitive deficits) are recommended. Cross-validation using orthogonal assays (e.g., calcium imaging vs. cAMP quantification) clarifies context-dependent signaling .

Q. What structure-activity relationship (SAR) insights guide the design of CDPPB analogs with improved blood-brain barrier (BBB) penetration?

Substituent modifications at the benzamide core (e.g., replacing cyano with trifluoromethyl groups) enhance lipophilicity, as quantified by logP values. Propargylamine chain elongation (e.g., N-(but-2-yn-1-yl)) reduces polar surface area, improving BBB permeability predicted via PAMPA-BBB assays. In silico modeling (e.g., molecular docking to mGluR5’s allosteric pocket) identifies steric and electronic tolerances .

Q. What theoretical frameworks underpin CDPPB’s role in synaptic plasticity, and how can they inform experimental hypotheses?

CDPPB’s effects align with the "metaplasticity" theory, where allosteric modulation primes synapses for long-term potentiation (LTP) or depression (LTD). Testing this requires combining electrophysiology (e.g., theta-burst stimulation in hippocampal slices) with biochemical assays (e.g., phospho-ERK1/2 quantification) to link receptor activation to downstream signaling cascades .

Q. How do methodological differences in protein-ligand interaction studies impact interpretations of CDPPB’s binding kinetics?

Surface plasmon resonance (SPR) provides real-time association/dissociation rates (ka/kd), while isothermal titration calorimetry (ITC) measures binding enthalpy (ΔH). Discrepancies between SPR-derived KD (nM range) and ITC results may reflect buffer ionic strength or temperature effects. Cross-referencing with cryo-EM structures of mGluR5-CDDPB complexes resolves ambiguities .

Q. What strategies mitigate off-target effects when using CDPPB in complex biological systems?

Counter-screening against related receptors (e.g., mGluR1 or NMDA receptors) identifies selectivity. Genetic knockdown (siRNA) or CRISPR-Cas9 editing of mGluR5 in cell lines validates target specificity. Pharmacological rescue experiments (e.g., co-administration with MPEP) confirm on-target activity .

Q. How can factorial design principles optimize CDPPB’s therapeutic potential in combinatorial therapies?

Full factorial designs evaluate interactions between CDPPB dosage, administration routes (e.g., intraperitoneal vs. oral), and adjunctive agents (e.g., SSRIs). Response surface methodology (RSM) models nonlinear relationships, prioritizing combinations that maximize efficacy (e.g., synaptic plasticity) while minimizing toxicity (e.g., locomotor side effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.